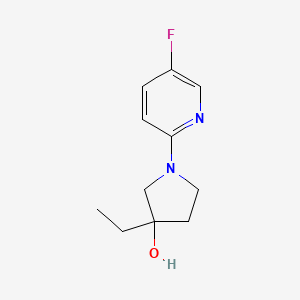
3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol” is a chemical compound with the CAS Number: 2091542-70-8 . It has a molecular weight of 210.25 . The IUPAC name for this compound is 3-ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol .
Molecular Structure Analysis
The InChI code for “3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol” is 1S/C11H15FN2O/c1-2-11(15)5-6-14(8-11)10-4-3-9(12)7-13-10/h3-4,7,15H,2,5-6,8H2,1H3 . This code provides a specific representation of the molecular structure.Scientific Research Applications
Antiallergic Agents
A series of compounds, including those similar to 3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol, have been investigated for their potential as antiallergic agents. One study found that these compounds showed significant potency as antiallergic substances. For instance, a specific compound in this series was found to be considerably more potent than astemizole, a known antiallergic drug, in the ovalbumin-induced histamine release assay (Menciu et al., 1999).
Chemosensors for Aluminum Ions
Another application of compounds structurally related to 3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol is in the development of chemosensors. A pyrrolidine-constrained bipyridyl-dansyl conjugate was synthesized to serve as a selective ratiometric and colorimetric sensor for aluminum ions. This utilization in chemosensing demonstrates the compound's potential in analytical chemistry (Maity & Govindaraju, 2010).
Antibacterial Agents
Pyrrolidinyl compounds, which are structurally similar to 3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol, have also been explored for their antibacterial properties. For example, a study on 1β-Methyl-2-[5-(1,2-disubstituted ethyl)-pyrrolidin-3-ylthio]carbapenem derivatives showed potent antibacterial activities against both Gram-positive and Gram-negative bacteria (Kim et al., 2006).
Synthesis of Anticancer Agents
Compounds with a structure akin to 3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol have been synthesized as potential anticancer agents. The design and synthesis of such compounds and their evaluation in inhibiting topoisomerase IIα, an enzyme critical in cancer cell proliferation, illustrate their potential in cancer therapy (Alam et al., 2016).
5-HT2 Receptor Antagonists
Additionally, derivatives of pyrrolidine have been examined for their potential as 5-HT2 receptor antagonists. This suggests their potential application in treating conditions related to serotonin receptors, such as certain psychiatric disorders (Fujio et al., 2000).
Safety and Hazards
properties
IUPAC Name |
3-ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-2-11(15)5-6-14(8-11)10-4-3-9(12)7-13-10/h3-4,7,15H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWCZMXIAXESKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(C1)C2=NC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


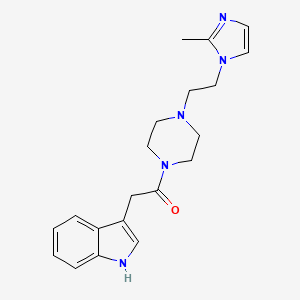
![3-O-Benzyl 8-O-tert-butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B2430367.png)
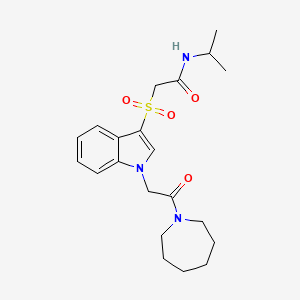
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2430369.png)
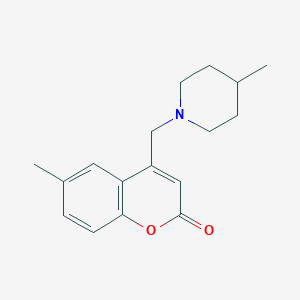
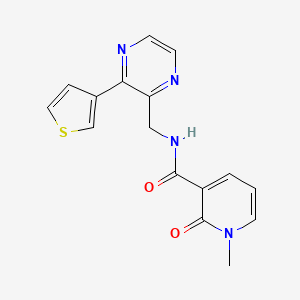
![N-(3-fluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2430375.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2430376.png)


![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-hydroxypyridin-3-yl)methanone](/img/structure/B2430379.png)
![1-(4-Chlorobenzoyl)-4-[2-(trifluoromethyl)thieno[3,2-d]pyrimidin-4-yl]piperazine](/img/structure/B2430381.png)
![N-(4-acetylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2430383.png)